4,4,5,5,6,6,6-Heptafluorohexan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of fluorinated organic compounds can be complex due to the reactivity of fluorine. Paper describes a 12-step protocol to synthesize all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a compound with a high molecular dipole moment due to the clustering of fluorine atoms. This demonstrates the intricate methods required to control the stereochemistry of fluorinated compounds. Paper outlines a Claisen-type double condensation method to synthesize 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, indicating that such methods can be used to prepare fluorinated compounds on a preparative scale.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly affected by the presence of fluorine atoms. In paper , X-ray analysis reveals that the molecule adopts a chair conformation with alternate C-F bonds aligned triaxially. This arrangement leads to a facially polarized ring, which is unusual in aliphatic compounds. The study in paper also uses X-ray structure analysis to determine the structure of a hexafluoropropanol derivative, highlighting the importance of such techniques in understanding the molecular geometry of fluorinated compounds.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the influence of fluorine atoms. While the papers do not directly discuss the chemical reactions of 4,4,5,5,6,6,6-heptafluorohexan-1-ol, they do provide insights into the reactivity of similar compounds. For instance, paper mentions the potential of the synthesized compound for creating fluoro-containing polymers, suggesting that the presence of fluorine can enhance the reactivity of hydroxyl groups in polymer synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are distinct and can be exploited for various applications. The high electronegativity of fluorine contributes to the high dipole moment observed in the compound from paper . The peculiar tautomeric features of the compound discussed in paper in various solvents also illustrate the unique behavior of fluorinated compounds. Paper predicts the application of the synthesized compound in fluoro-containing materials, indicating that the presence of fluorine can lead to materials with desirable properties.
Scientific Research Applications
Radical Cation Studies
- Solvent Properties for Radical Cations : 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP), similar in structure to 4,4,5,5,6,6,6-Heptafluorohexan-1-ol, is used as a solvent in radical cation studies due to its low nucleophilicity and high hydrogen bonding donor strength. This makes it ideal for EPR spectroscopy and mechanistic studies in electrophilic aromatic substitution and photochemistry (Eberson et al., 1997).
Luminescent Materials
- Near-Infrared Luminescent Studies : The ligand Hhfth, containing a heptafluoropropyl group, is used in synthesizing ternary lanthanide complexes with near-infrared luminescence. These complexes have potential applications in telecommunications (Sun et al., 2006).
Electronic Materials
- Perfluoroalkyl-Functionalized Oligothiophenes : Research on perfluorohexyl-functionalized oligothiophenes demonstrates their use in molecular and polymeric electronics. The fluorocarbon substituents show strong intermolecular interactions in the condensed state, affecting fluorescence efficiencies (Facchetti et al., 2004).
Polymer Science
- Polymer Synthesis : Hexafluoroacetone azine reacts with certain diols to form polymers with specific groups linked by trimethylene chains. These polymers are partly crystalline and soluble in common solvents, suggesting applications in materials science (Nuyken et al., 1989).
Physical Properties
- Rheological Properties and Melting Temperatures : Studies on the rheological properties of fluorinated alcohols, including those similar to 4,4,5,5,6,6,6-Heptafluorohexan-1-ol, help in understanding their molecular structure and behavior, as well as estimating their melting temperatures (Hetalo et al., 2020).
Organic Synthesis
- Fluorinated Diol Synthesis : Research on the radical addition of 1-iodoperfluorohexane to allyl alcohol under various conditions has led to the efficient synthesis of fluorinated telechelic diol, a compound structurally related to 4,4,5,5,6,6,6-Heptafluorohexan-1-ol (Lahiouhel et al., 2001).
Safety And Hazards
The safety information for 4,4,5,5,6,6,6-Heptafluorohexan-1-ol indicates that it is dangerous. The hazard statements include H315-H319-H225, which mean it causes skin irritation, causes serious eye irritation, and is highly flammable . The precautionary statements include P501-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P337+P313-P305+P351+P338-P362+P364-P303+P361+P353-P332+P313-P403+P235 .
properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACKBPFJJWRSAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379269 | |
Record name | 3-(Perfluoropropyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,6-Heptafluorohexan-1-ol | |
CAS RN |
679-02-7 | |
Record name | 3-(Perfluoropropyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 679-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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